molecular formula C10H13F2NO2 B13048549 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13048549
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-UHFFFAOYSA-N
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Description

Structural Differences

  • 2-Substituted isomer : The difluoromethoxy group at the ortho position induces steric hindrance, reducing rotational freedom (e.g., C1-O1-C2-C3 torsion angle = 145.8° in 4-substituted analogs).
  • 3-Substituted isomer : Meta substitution balances steric and electronic effects, allowing optimal hydrogen bonding.
  • 4-Substituted isomer : Para substitution maximizes symmetry but minimizes dipole interactions.

Table 2: Comparative Properties of Positional Isomers

Isomer Molecular Formula Boiling Point (°C) Density (g/cm³) pKa Source
2- C10H13F2NO2 328.1±40.0 1.245±0.05 12.30
3- C10H13F2NO2 331.5±42.0 1.231±0.06 12.47
4- C10H13F2NO2 335.2±38.5 1.219±0.04 12.65

Electronic Effects

  • Electron-withdrawing influence : The difluoromethoxy group’s -I effect is strongest in the 4-substituted isomer , stabilizing negative charges.
  • Hydrogen bonding : The 3-substituted derivative forms stronger intramolecular H-bonds due to optimal spatial proximity

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3

InChI Key

KPPSNBYMXMDYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Steps

  • Formation of Nitroalkene Intermediate
    Starting from 3-(difluoromethoxy)benzaldehyde, a condensation reaction with nitromethane is performed under basic conditions to yield a nitroalkene intermediate. This step typically uses bases such as sodium hydroxide or potassium carbonate to facilitate the Henry reaction.

  • Reduction of Nitroalkene to Amino Alcohol
    The nitroalkene is then subjected to catalytic hydrogenation, commonly using palladium on carbon (Pd/C) under hydrogen atmosphere, reducing the nitro group to an amino group and concurrently hydrogenating the alkene to yield the saturated amino alcohol.

Reaction Conditions and Notes

  • The condensation is carried out at ambient to slightly elevated temperatures (20–50°C) to optimize the formation of the nitroalkene.
  • Catalytic hydrogenation is performed under mild pressure (1–5 atm H2) and room temperature to preserve stereochemistry.
  • The reaction sequence allows for the formation of the racemic or enantiomerically enriched product depending on catalyst and conditions.

Advantages and Limitations

  • This method is straightforward and scalable.
  • Control of stereochemistry requires chiral catalysts or resolution steps.
  • The difluoromethoxy group remains stable under these conditions, preserving the desired substitution pattern.

Preparation via Oxime Formation and Catalytic Reduction

Synthetic Steps

  • Oxime Formation
    The key intermediate, 1-(3-(difluoromethoxy)phenyl)-1-hydroxy-2-propanone, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or sodium hydroxide) to form the corresponding oxime.

  • Isolation of Oxime
    The oxime is extracted using organic solvents such as di-n-butyl ether or toluene, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Catalytic Reduction of Oxime
    The oxime is then reduced using a nickel-aluminum catalyst mixture or other suitable catalytic systems to yield the optically active amino alcohol.

Reaction Conditions

Step Conditions Notes
Oxime Formation 0–30°C, aqueous/organic biphasic system Vigorous stirring for 1–2 hours; pH adjusted to neutral
Oxime Isolation Solvent extraction with di-n-butyl ether or toluene Drying over Na2SO4 and evaporation in vacuo
Oxime Reduction Room temperature, hydrogen atmosphere, Ni-Al catalyst Selective reduction to amino alcohol

Research Findings

  • The temperature range of 0–30°C is critical to avoid side reactions and maintain yield.
  • The molar ratio of hydroxylamine salt to base is adjusted to ensure complete neutralization of acidic species.
  • The catalytic reduction step is efficient and yields high optical purity without requiring chiral auxiliaries or resolving agents.
  • The use of nickel-aluminum catalyst mixtures provides a cost-effective and scalable reduction method.

Industrial Scale Production Considerations

  • Continuous flow reactors have been employed to enhance reaction control, yield, and safety during hydrogenation steps.
  • Optimization of solvent systems and reaction times improves purity and reduces by-products.
  • Automated systems facilitate large-scale synthesis with consistent batch-to-batch quality.

Summary Data Table of Preparation Methods

Preparation Step Reagents/Conditions Solvents Temperature (°C) Catalyst/Notes Yield/Remarks
Nitroalkene Formation 3-(Difluoromethoxy)benzaldehyde + nitromethane + base Ethanol, water 20–50 Base: NaOH, K2CO3 Moderate to high yield; intermediate formed
Nitroalkene Reduction Catalytic hydrogenation Ethanol, methanol 25 Pd/C, H2 (1–5 atm) High yield; stereochemistry control needed
Oxime Formation Hydroxylamine hydrochloride + base Di-n-butyl ether/water 0–30 Base: NaOAc, NaOH High yield; mild conditions
Oxime Isolation Solvent extraction Di-n-butyl ether, toluene Ambient Drying over Na2SO4 Efficient isolation
Oxime Reduction Catalytic reduction Toluene, ether 20–30 Ni-Al catalyst mixture High optical purity; scalable

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent on Phenyl Ring Additional Functional Groups Molecular Formula Molar Mass (g/mol)
1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL (Target) 3-(difluoromethoxy) –OH, –NH2 C10H12F2NO2 217.21 (estimated)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl) –OH, –NH2 C13H21NO 207.31
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio) –OH, –NH2 C10H12F3NOS 259.27
1-Amino-3,3,3-trifluoro-2-[3-(trifluoromethoxy)phenyl]propan-2-ol hydrochloride 3-(trifluoromethoxy) –Cl (as HCl salt), –CF3 C10H10ClF6NO2 325.64
D(+)-2-Amino-3-phenyl-1-propanol Phenyl at position 3 –OH at position 1, –NH2 at position 2 C9H13NO 151.20

Key Observations :

  • Substituent Electronic Effects : The difluoromethoxy group (–OCF2H) in the target compound is less electron-withdrawing than the trifluoromethoxy (–OCF3) or trifluoromethylthio (–SCF3) groups in analogs . This may reduce its electrophilic reactivity compared to these derivatives.
  • Isomerism: D(+)-2-Amino-3-phenyl-1-propanol demonstrates how positional isomerism (amino group at position 2 vs. 1) alters polarity and hydrogen-bonding capacity.

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Flash Point (°C)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 226.6 0.875 73.9
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 237.8 (predicted) 1.139 (predicted)
This compound (Estimated) ~230–240 ~1.1–1.2 ~70–80

Notes:

  • The flash point of the target compound is estimated to align with similar propanol derivatives, necessitating handling precautions (e.g., chemical-resistant gloves, ventilation) as outlined for 3-(diethylamino)-2,2-dimethyl-propan-1-ol .

Reactivity and Stability

  • Hydroxyl and Amino Groups: The –OH and –NH2 groups enable hydrogen bonding and participation in condensation or alkylation reactions. Steric shielding from bulky substituents (e.g., tert-butyl in ) may slow nucleophilic attacks.
  • Fluorinated Groups : The difluoromethoxy group is less hydrolytically stable than trifluoromethoxy or trifluoromethylthio groups due to weaker C–F bonds . This could lead to faster degradation under acidic or basic conditions.
  • Salt Formation : Hydrochloride salts (e.g., ) improve crystallinity and stability but require adjustments in synthesis or formulation compared to the free base target compound.

Biological Activity

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL, also known as a chiral amino alcohol, is an organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a difluoromethoxy group, enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : CHFNO
  • Molecular Weight : Approximately 233.23 g/mol
  • Structure : The compound features an amino group, a difluoromethoxy substituent on the phenyl ring, and a secondary alcohol. This configuration allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which is crucial for modulating the activity of biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, influencing processes such as glucose metabolism and neurotransmitter regulation.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes related to metabolic pathways. For instance:

  • Glucose Metabolism : The compound may play a role in regulating glucose levels, making it a candidate for diabetes management.
  • Neurotransmitter Regulation : Its potential effects on neurotransmitter systems suggest applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the difluoromethoxy group significantly affect the compound's potency and selectivity:

  • Potency : Variations in substituents on the phenyl ring can lead to substantial changes in biological activity. For example, meta-substituted derivatives have shown higher inhibition rates compared to para-substituted ones .
Substituent TypeIC50 (μM)Binding Efficiency
Meta-substituted0.812.5
Para-substituted>15-fold less active than metaN/A

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • In Vitro Studies : These studies demonstrated that the compound effectively modulates enzyme activity related to glucose metabolism.
  • In Vivo Studies : Animal models have shown promising results in terms of metabolic regulation and potential therapeutic effects on neurological conditions.
  • Computer-Aided Drug Design : Ongoing research utilizes computer-aided drug design to optimize the compound's structure for better efficacy and reduced side effects .

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